molecular formula C26H18N6Na2O6S2 B12383783 Acid Brown 5

Acid Brown 5

Cat. No.: B12383783
M. Wt: 620.6 g/mol
InChI Key: UZAJXKAPLQJTPL-UHFFFAOYSA-L
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Description

Acid Brown 5: is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is often used to dye materials that require a stable and long-lasting hue. The chemical formula for this compound is C26H18N6Na2O6S2 , and it has a molecular weight of 620.57 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Brown 5 typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye.

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process usually starts with the sulfonation of aromatic compounds, followed by diazotization and coupling reactions. The final product is then purified and dried to obtain the dye in its usable form.

Chemical Reactions Analysis

Types of Reactions

Acid Brown 5 undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different by-products.

    Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.

    Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Acid Brown 5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.

Mechanism of Action

The mechanism by which Acid Brown 5 exerts its effects involves its interaction with various molecular targets. The dye can bind to proteins and other macromolecules, altering their structure and function. This interaction can lead to changes in the color and properties of the materials being dyed.

Comparison with Similar Compounds

Similar Compounds

  • Acid Brown 4
  • Acid Brown 6
  • Acid Brown 7

Comparison

Compared to other similar compounds, Acid Brown 5 is unique in its stability and colorfastness. It provides a more consistent and long-lasting color, making it a preferred choice in many industrial applications.

Properties

Molecular Formula

C26H18N6Na2O6S2

Molecular Weight

620.6 g/mol

IUPAC Name

disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

UZAJXKAPLQJTPL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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